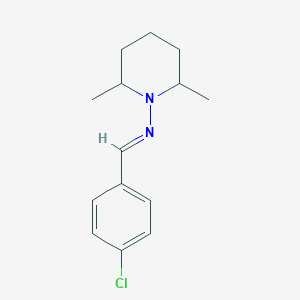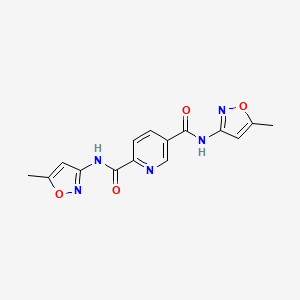![molecular formula C12H8BrFN2O2S B5806798 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide, also known as BFACT, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in research. BFACT is a synthetic compound that belongs to the class of furan-based compounds. It is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding, assembly, and secretion.
Mécanisme D'action
5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide inhibits the activity of PDI by covalently modifying its active site cysteine residues. PDI contains two catalytic domains, a and a' domains, each containing two cysteine residues that are essential for its activity. This compound selectively modifies the cysteine residues in the a' domain of PDI, leading to the inhibition of its activity. The inhibition of PDI by this compound can lead to the accumulation of misfolded proteins in the ER, which can trigger the unfolded protein response (UPR) and ER stress.
Biochemical and Physiological Effects
The inhibition of PDI by this compound can have significant biochemical and physiological effects. The accumulation of misfolded proteins in the ER can lead to the activation of the UPR, which is a cellular stress response pathway. The UPR can trigger a series of downstream signaling pathways, leading to apoptosis or cell survival, depending on the severity of ER stress. This compound has also been shown to inhibit the growth of cancer cells by inducing ER stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide has several advantages for lab experiments. It is a potent and selective inhibitor of PDI, which makes it a valuable tool for studying the role of PDI in protein folding and secretion. This compound is also cell-permeable, which allows it to be used in live-cell imaging experiments. However, this compound has some limitations. It is a synthetic compound that requires expertise in synthetic organic chemistry for its synthesis. This compound is also a reactive compound that can modify other cysteine-containing proteins, leading to off-target effects.
Orientations Futures
There are several future directions for the study of 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide. One direction is to develop more potent and selective inhibitors of PDI. Another direction is to study the role of PDI in other cellular processes, such as autophagy and lipid metabolism. This compound can also be used to study the role of PDI in different disease models, such as viral infection, cancer, and neurodegenerative diseases. Further studies on the mechanism of action of this compound can lead to the development of new therapeutic strategies for these diseases.
Méthodes De Synthèse
The synthesis of 5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide involves a series of chemical reactions. The starting material for the synthesis is 2-fluoroaniline, which is reacted with carbon disulfide to form the intermediate compound 2-fluoro-N-(carbonothioyl)aniline. This intermediate is then reacted with furfurylamine to form the final product this compound. The synthesis of this compound is a multi-step process that requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the study of protein folding and secretion. PDI is a key enzyme involved in the folding and assembly of proteins in the endoplasmic reticulum (ER). Inhibition of PDI by this compound can lead to the accumulation of misfolded proteins in the ER, which can be used to study the mechanisms of protein folding and secretion. This compound has also been used to study the role of PDI in viral infection, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
5-bromo-N-[(2-fluorophenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O2S/c13-10-6-5-9(18-10)11(17)16-12(19)15-8-4-2-1-3-7(8)14/h1-6H,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPXMHUJMMTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(O2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-hydroxyethyl)-6,6-dimethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5806720.png)
![2-[1-(2-morpholin-4-ylbutanoyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5806722.png)

![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)
![methyl [5-(aminocarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate](/img/structure/B5806763.png)
![4'-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5806767.png)



![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)


![7-[(4-methoxybenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5806802.png)
